2-Bromo-3-(trifluoromethoxy)pyridine
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Overview
Description
2-Bromo-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C₆H₃BrF₃NO It is a pyridine derivative where the hydrogen atoms at positions 2 and 3 are substituted by a bromine atom and a trifluoromethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine typically involves the bromination of 3-(trifluoromethoxy)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as tetrahydrofuran or dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Pyridine N-oxides or dehalogenated pyridines.
Scientific Research Applications
2-Bromo-3-(trifluoromethoxy)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding or serve as a leaving group in biochemical reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethoxy)pyridine
Comparison: 2-Bromo-3-(trifluoromethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the pyridine ring. This arrangement can influence its reactivity, electronic properties, and interactions with other molecules. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNBMCBYFTPAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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